

The Azido-C1-PEG4-C3-NH2 Bifunctional Linker: A Technical Guide

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Compound of Interest		
Compound Name:	Azido-C1-PEG4-C3-NH2	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Azido-C1-PEG4-C3-NH2** bifunctional linker is a versatile chemical tool extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides an in-depth overview of the core mechanisms, applications, and experimental considerations for employing this powerful linker in research and development.

The azide moiety serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the highly efficient and specific formation of a stable triazole linkage.[1][2][3] The primary amine group provides a reactive site for conjugation to various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes.[4][5][6] The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugates while minimizing steric hindrance.[7][8]

Core Mechanism of Action

The bifunctional nature of **Azido-C1-PEG4-C3-NH2** allows for two distinct and controlled conjugation strategies:



1. Azide Reactivity via Click Chemistry:

The terminal azide group is a key component for click chemistry, a set of reactions known for their high yield, selectivity, and biocompatibility.[2][7]

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click chemistry reaction. In the presence of a copper(I) catalyst, the azide group of the linker undergoes a [3+2] cycloaddition with a terminal alkyne-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] This reaction is rapid, high-yielding, and can be performed in aqueous buffers, making it ideal for biological applications.[9][10]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide group to form a stable triazole linkage.[1][11]

2. Amine Reactivity:

The primary amine (-NH2) at the other end of the linker is a versatile nucleophile that can react with a variety of electrophilic functional groups to form stable covalent bonds. A common strategy involves the reaction with N-hydroxysuccinimide (NHS) esters.[4][5][6] The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[6][10] This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic. [4][10]

Physicochemical Properties

While specific quantitative data for the **Azido-C1-PEG4-C3-NH2** linker is not readily available in public literature, the following table summarizes the properties of a closely related and structurally similar linker, Azido-PEG4-amine. This data can be used as a reasonable approximation for experimental design.



Property	Value	Reference
Molecular Formula	C11H24N4O4	[9]
Molecular Weight	276.33 g/mol	[9]
Appearance	Colorless to light yellow oil	General Observation
Solubility	Soluble in water, DMSO, DMF	[1]
Storage	-20°C, desiccated	[6]

Applications in Research and Drug Development

The unique properties of the **Azido-C1-PEG4-C3-NH2** linker make it a valuable tool in a wide range of applications:

- Proteolysis Targeting Chimeras (PROTACs): This linker is frequently employed in the
 synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to
 an E3 ubiquitin ligase, leading to the target's degradation.[4][7][12] The linker connects the
 target-binding ligand to the E3 ligase-binding ligand, and its length and composition are
 critical for the efficacy of the PROTAC.[5][8][13]
- Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody.[14][15][16] The PEG spacer can improve the pharmacokinetic properties of the ADC.[3][17]
- Bioconjugation and Surface Modification: The linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules. For example, the amine group can be reacted with an NHS-ester functionalized surface, leaving the azide group available for the subsequent attachment of an alkyne-modified protein.[18]
- Fluorescent Labeling: A fluorescent dye containing an alkyne group can be "clicked" onto a
 biomolecule that has been modified with the Azido-C1-PEG4-C3-NH2 linker, allowing for
 visualization and tracking.

Experimental Protocols



The following is a representative protocol for the two-step conjugation of a protein and a small molecule using the **Azido-C1-PEG4-C3-NH2** linker. Note: This is a general guideline, and optimization of reaction conditions (e.g., molar ratios, incubation times, and purification methods) is recommended for each specific application.

Part 1: Modification of the Protein with the Linker via Amine-NHS Ester Chemistry

Materials:

- Protein of interest with accessible primary amines (e.g., lysine residues)
- Azido-C1-PEG4-C3-NH2 linker
- N,N'-Disuccinimidyl carbonate (DSC) or other homobifunctional NHS ester crosslinker
- Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Preparation of NHS-activated Linker:
 - Dissolve Azido-C1-PEG4-C3-NH2 and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.
 - Add a 2-fold molar excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
 - Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
- Protein Preparation:



- Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the freshly prepared NHS-activated Azido-C1-PEG4-C3-NH2 linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHSactivated linker.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by quantifying the azide incorporation using a fluorescent alkyne via click chemistry.

Part 2: Conjugation of an Alkyne-Modified Small Molecule via CuAAC Click Chemistry

Materials:

- Azide-modified protein from Part 1
- Alkyne-modified small molecule
- Copper(II) sulfate (CuSO4)



- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Purification system

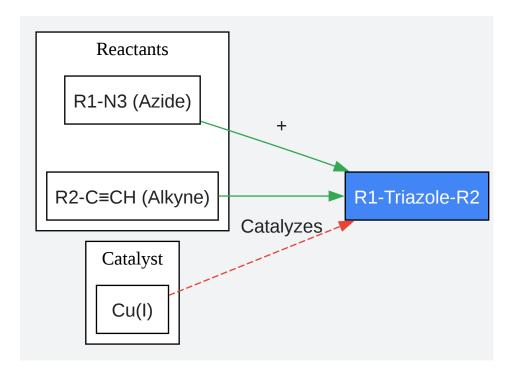
Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the alkyne-modified small molecule, CuSO4, sodium ascorbate, and THPTA in an appropriate solvent (e.g., water or DMSO).
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the alkyne-modified small molecule in the reaction buffer.
 - Add the THPTA ligand to the CuSO4 solution in a 5:1 molar ratio to pre-form the copper-ligand complex.
 - \circ Add the copper-ligand complex to the protein-small molecule mixture to a final copper concentration of 100-500 μ M.
 - Initiate the reaction by adding a 10-fold molar excess of freshly prepared sodium ascorbate relative to the copper.
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.
- Purification:
 - Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and byproducts.
- Characterization:



 Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

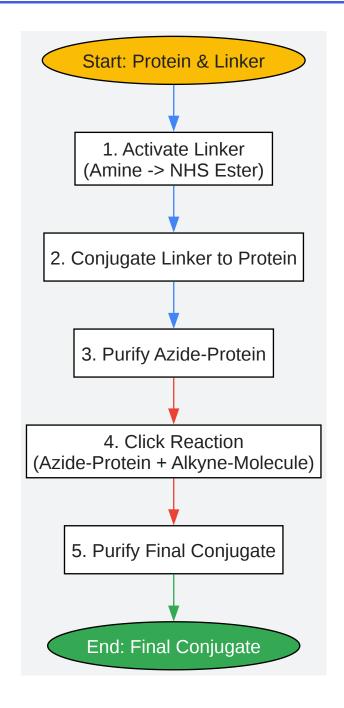
Visualizations



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Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).





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